molecular formula C14H17N3O3 B2618589 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide CAS No. 866246-20-0

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide

Cat. No.: B2618589
CAS No.: 866246-20-0
M. Wt: 275.308
InChI Key: FNNYYXUGIZSEET-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-ethyl-1,2,5-oxadiazol-3-yl group and a propoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide typically involves the following steps:

    Formation of the 4-ethyl-1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the benzamide core: The oxadiazole ring is then coupled with a benzamide derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the propoxy group: The final step involves the alkylation of the benzamide core with a propoxy group, which can be facilitated by using alkyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzamide core.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide

Uniqueness

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group at the 3-position of the benzamide core distinguishes it from other similar compounds and may confer unique properties in terms of solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-8-19-11-7-5-6-10(9-11)14(18)15-13-12(4-2)16-20-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNYYXUGIZSEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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